molecular formula C19H15FN2O B5156996 3-(4-fluorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 103085-24-1

3-(4-fluorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B5156996
CAS RN: 103085-24-1
M. Wt: 306.3 g/mol
InChI Key: SFRUVWRGPPJKQC-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. The compound may also act on other targets in the body, such as receptors involved in the regulation of neurotransmitters and oxidative stress.
Biochemical and Physiological Effects:
In preclinical studies, 3-(4-fluorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have antioxidant properties and to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's disease. The compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-fluorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its potential as a drug candidate for the treatment of various diseases. Its ability to act as an anti-inflammatory, analgesic, and antipyretic agent makes it a promising candidate for the treatment of conditions such as arthritis and fever. However, one limitation of using this compound in lab experiments is its limited availability and high cost, which may make it difficult for researchers to obtain and use in large quantities.

Future Directions

There are several future directions for research on 3-(4-fluorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole. One direction is to further investigate its potential as a drug for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, to better understand how it works in the body and to identify potential targets for drug development. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing the compound, to make it more accessible for researchers.

Synthesis Methods

There are several methods for synthesizing 3-(4-fluorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole, including the reaction of 4-fluorophenylhydrazine with 1-phenyl-2,3-dimethyl-5-oxopyrazolidine-4-carboxylate and the reaction of 4-fluorophenylhydrazine with 1-phenyl-3-methyl-5-pyrazolone. These methods have been optimized for high yields and purity of the final product.

Scientific Research Applications

3-(4-fluorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory, analgesic, and antipyretic agent. It has also been investigated for its potential use as a drug for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.

properties

IUPAC Name

5-(4-fluorophenyl)-3-(furan-2-yl)-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O/c20-15-10-8-14(9-11-15)17-13-18(19-7-4-12-23-19)22(21-17)16-5-2-1-3-6-16/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRUVWRGPPJKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805243
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole

CAS RN

103085-24-1
Record name 3-(4-FLUOROPHENYL)-5-(2-FURYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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